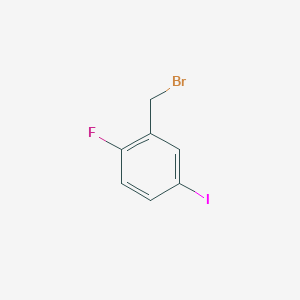

2-Fluoro-5-iodobenzyl bromide

Description

Significance of Halogenated Benzyl (B1604629) Bromides as Versatile Building Blocks

Halogenated benzyl bromides are a class of organic compounds prized for their utility as versatile intermediates in synthesis. rsc.org Their significance stems from two primary features: the reactivity of the bromomethyl group and the synthetic handles provided by the halogen substituents on the aromatic ring.

The benzyl bromide moiety (-CH₂Br) is a potent electrophile and a strong lachrymator. wikipedia.org It readily participates in nucleophilic substitution reactions (Sₙ2), allowing for the straightforward introduction of a benzyl group onto a wide range of nucleophiles, including alcohols, phenols, amines, and carbanions. masterorganicchemistry.com This process, known as benzylation, is fundamental for creating carbon-carbon and carbon-heteroatom bonds and for installing benzyl protecting groups for alcohols and carboxylic acids. wikipedia.orgnih.gov The stability of the incipient benzyl carbocation or the transition state leading to it makes the benzylic position particularly reactive compared to simple alkyl halides. ucalgary.ca

Furthermore, the presence of halogens on the benzene (B151609) ring opens avenues for a vast array of transformations, most notably metal-catalyzed cross-coupling reactions. Aryl halides are key partners in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, which are foundational methods for constructing complex molecular architectures. rsc.org The ability to use organobromine compounds as building blocks for more complex molecules is a crucial aspect of modern organic synthesis, with applications ranging from pharmaceuticals to materials science. rsc.org

Overview of the Research Landscape for 2-Fluoro-5-iodobenzyl Bromide and Related Halobenzyl Systems

The research landscape for this compound is situated within the broader context of developing highly functionalized building blocks for targeted synthesis. The key advantage of this specific compound lies in the differential reactivity of its three distinct halogenated positions. This trifunctional nature allows for selective and sequential reactions, providing chemists with a powerful tool for molecular construction.

The reactivity of the carbon-halogen bonds generally follows the order: C-Br (benzylic) > C-I (aromatic) > C-F (aromatic).

Benzylic Bromide: This group is the most reactive site for nucleophilic substitution, allowing for initial modification by alkylation of various substrates. masterorganicchemistry.com

Aromatic Iodide: The carbon-iodine bond is significantly weaker than other carbon-halogen bonds, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions. msu.edu This allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the C5 position of the ring, while leaving the C-F bond intact. rsc.org

Aromatic Fluoride (B91410): The carbon-fluorine bond is the strongest carbon-halogen bond. msu.edu It is generally unreactive under standard cross-coupling conditions but can be activated for nucleophilic aromatic substitution (SₙAr) under specific, often harsh, conditions. ossila.com More commonly, the fluorine atom is incorporated to modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, a strategy widely employed in medicinal chemistry.

This hierarchy of reactivity enables a programmed, stepwise synthetic approach. A researcher can first utilize the benzyl bromide for an alkylation, then perform a Suzuki coupling at the iodide position, and finally, carry the fluorine atom into the target molecule, where it can influence biological activity. This strategic potential makes this compound and related polyhalogenated systems valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like those used in organic light-emitting diodes (OLEDs). ossila.com The investigation of such multi-tool compounds is a prominent theme in modern organic and medicinal chemistry. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-fluoro-4-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSWCSYAQLKZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 5 Iodobenzyl Bromide and Its Analogues

Synthesis of Structurally Related Halogenated Benzyl (B1604629) Compounds for Comparative Studies

The synthesis of a variety of structurally related halogenated benzyl compounds is crucial for comparative studies in medicinal chemistry and material science. mdpi.comresearchgate.net By systematically altering the halogen substitution pattern on the aromatic ring or the benzylic position, researchers can investigate structure-activity relationships.

For instance, the synthesis of various N-benzylated phenylethylamines and tryptamines incorporating bromine atoms in the N-benzyl moiety has been undertaken to explore their pharmacological properties. researchgate.net Similarly, the preparation of a range of aryl-cored polybromides, including benzyl bromides, has been achieved with high yields. beilstein-journals.org These synthetic efforts often employ the same fundamental radical bromination techniques, such as the use of NBS, but are applied to a diverse set of starting materials to generate a library of compounds for comparative analysis. gla.ac.uk

Below is a table showcasing examples of structurally related halogenated benzyl compounds and their starting materials.

| Starting Material | Product |

| 2-Fluoro-5-iodotoluene | 2-Fluoro-5-iodobenzyl bromide |

| 4-Bromo-2-fluoro-5-iodotoluene synquestlabs.com | 4-Bromo-2-fluoro-5-iodobenzyl bromide synquestlabs.com |

| 2-Fluoro-5-bromotoluene | 2-Fluoro-5-bromobenzyl bromide chemicalbook.com |

| Toluene | Benzyl bromide cecri.res.in |

| Pentabromotoluene google.com | Pentabromobenzyl bromide google.com |

| 4-Bromo-5-fluoro-2-iodotoluene | 4-Bromo-5-fluoro-2-iodobenzyl bromide sigmaaldrich.com |

This systematic approach to synthesis allows for a detailed understanding of how specific halogen substitutions impact the chemical and biological properties of the resulting molecules.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Iodobenzyl Bromide

Nucleophilic Substitution Reactions

The reactivity of 2-fluoro-5-iodobenzyl bromide in nucleophilic substitution reactions is primarily dictated by the benzylic bromide moiety, a feature that imparts significant reactivity to the molecule. The presence of halogen substituents on the aromatic ring further modulates this reactivity.

The carbon-bromine bond at the benzylic position is the focal point for nucleophilic attack. Benzylic halides, in general, are highly susceptible to nucleophilic substitution reactions. gla.ac.uk This heightened reactivity stems from two principal factors. Firstly, the bromide ion is an effective leaving group, being the conjugate base of a strong acid (hydrobromic acid). gla.ac.uk Secondly, the adjacent aromatic ring plays a crucial role in stabilizing the transition state of the reaction, regardless of the specific mechanism. gla.ac.uk

These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination thereof, depending on the reaction conditions and the nucleophile. gla.ac.ukkhanacademy.org

S(_N)1 Pathway: In an S(_N)1 mechanism, the rate-determining step is the departure of the bromide leaving group to form a benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge can be delocalized into the adjacent π-system of the benzene (B151609) ring. gla.ac.uk

S(_N)2 Pathway: In an S(_N)2 mechanism, a nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, leading to the displacement of the bromide ion. The transition state of this process is also stabilized by the flanking aromatic ring through orbital overlap. gla.ac.uk

Due to these stabilizing effects, benzylic bromides are exceptionally more reactive in nucleophilic substitution reactions compared to their non-benzylic alkyl bromide counterparts. msu.edu

The fluorine and iodine atoms attached to the benzene ring of this compound exert significant electronic effects that influence the rate and pathway of nucleophilic substitution at the benzylic position. These effects are a combination of induction and resonance.

The ortho-fluoro substituent is strongly electron-withdrawing primarily through its inductive effect, due to its high electronegativity. This effect tends to destabilize the formation of a positive charge on the adjacent benzylic carbon. Consequently, the presence of the ortho-fluoro group would be expected to decrease the rate of an S(_N)1-type reaction by raising the energy of the carbocation intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound possesses two distinct carbon-halogen bonds that can participate in transition metal-catalyzed cross-coupling reactions: the C(sp²)-I bond on the aromatic ring and the C(sp³)-Br bond at the benzylic position. This duality allows for selective or sequential functionalization, with the Suzuki-Miyaura coupling being a prominent application.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.net For this compound, the reaction can selectively occur at either the aryl iodide or the benzyl (B1604629) bromide site, depending on the catalyst system and reaction conditions.

The general order of reactivity for halides in the oxidative addition step of the Suzuki reaction is I > Br > OTf >> Cl. libretexts.orgprinceton.edu Based on this trend, the C(sp²)-I bond is significantly more reactive than the C(sp²)-Br bond, and this principle generally extends to comparisons with C(sp³)-Br bonds under many standard Suzuki conditions. researchgate.netrsc.org Therefore, it is often possible to achieve selective coupling at the C-I position while leaving the benzylic bromide intact. beilstein-journals.org However, specific catalysts have also been developed for the efficient coupling of benzylic halides. organic-chemistry.org

The Suzuki-Miyaura reaction is highly versatile with respect to the organoboron coupling partner.

Organoboronic Acids: These are the traditional and most widely used partners in Suzuki couplings due to their commercial availability and general effectiveness. researchgate.netorganic-chemistry.org They readily undergo transmetalation with the palladium catalyst after activation by a base. organic-chemistry.org

Organoboronate Esters: Boronate esters, particularly pinacol (B44631) esters (B(Pin)), are increasingly favored. rsc.org They offer enhanced stability, are easier to purify compared to many boronic acids, and are compatible with a wide range of reaction conditions, including those for sequential one-pot borylation and coupling reactions. rsc.org

Potassium Organotrifluoroborates: These reagents are crystalline, air- and moisture-stable solids that are excellent coupling partners. mdpi-res.com They often exhibit enhanced nucleophilicity compared to the corresponding boronic acids and can be highly effective in challenging couplings, including those involving heteroaryl partners. mdpi-res.comnih.gov

The choice of boron reagent can influence reaction efficiency, with the general reactivity trend often being ArBF₃⁻ > RB(OH)₂ > RB(OR)₂. libretexts.org

The Suzuki-Miyaura reaction accommodates a broad scope of coupling partners, enabling the synthesis of diverse molecular architectures.

Aryl Partners: The coupling of aryl halides with arylboronic acids to form biaryl compounds is the most common application of the Suzuki reaction. rsc.orguwindsor.ca The reaction is generally high-yielding and tolerant of a wide array of functional groups on both coupling partners.

Heteroaryl Partners: Heteroaromatic compounds can be synthesized by coupling aryl halides with heteroarylboron reagents or vice versa. nih.gov While these reactions are synthetically valuable, they can sometimes be more challenging due to the potential for the heteroatom to coordinate to and inhibit the catalyst. nih.govresearchgate.net The development of specialized ligands and catalyst systems has greatly expanded the scope to include a wide variety of heteroaryl systems, such as pyridines, furans, and thiophenes. nih.govresearchgate.net

Alkyl Partners: The use of alkylboron reagents (B-alkyl Suzuki coupling) allows for the formation of C(sp²)-C(sp³) bonds. nih.gov These reactions can be more difficult than aryl-aryl couplings due to the propensity of alkyl-palladium intermediates to undergo β-hydride elimination. nih.gov However, the use of nickel catalysts or specific palladium-ligand systems has enabled efficient coupling of primary and even some secondary alkyl groups. nih.govnih.gov

The following table provides examples of Suzuki-Miyaura coupling reactions with various aryl and heteroaryl bromides, illustrating the conditions and yields that can be achieved.

| Entry | Aryl/Heteroaryl Bromide | Boron Reagent | Catalyst / Ligand | Base | Product | Yield (%) |

| 1 | 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | 2-(4-Methoxyphenyl)pyridine | 74 |

| 2 | 2-Bromotoluene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | 2-(o-Tolyl)pyridine | 81 |

| 3 | 3-Bromobenzotrifluoride | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | 2-(3-(Trifluoromethyl)phenyl)pyridine | 82 |

| 4 | 5-Bromo-2-fluorobenzofuran | [4-(Trifluoromethyl)phenyl]boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran | 95 |

| 5 | Benzyl bromide | Phenylboronic acid | Pd/MgLa mixed oxide | K₂CO₃ | Benzylbenzene | 99 |

Data adapted from multiple sources for illustrative purposes. beilstein-journals.orgorganic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling Reactions

Catalytic System Optimization: Palladium and Ligand Effects

The efficiency of cross-coupling reactions involving this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. The ligand plays a crucial role in the catalytic cycle, influencing both the oxidative addition and reductive elimination steps. wikipedia.org For instance, electron-rich and bulky phosphine (B1218219) ligands are known to enhance the electron density at the palladium center, which facilitates the oxidative addition of the benzyl bromide. wikipedia.org Furthermore, the steric bulk of the ligand can promote the final reductive elimination step to release the desired product. wikipedia.org

In the context of Suzuki-Miyaura coupling reactions, automated high-throughput screening methods have been employed to optimize the catalytic system by exploring various palladacycles and ligands. rsc.org This approach allows for the rapid identification of the most effective catalyst-ligand combinations for a given substrate, such as this compound. rsc.org Studies have shown that for Suzuki-Miyaura reactions, palladium catalysts paired with electron-donating phosphine ligands are generally most effective. libretexts.org For less reactive aryl chlorides, bulky, electron-rich phosphine and carbene ligands have proven to be versatile. mdpi.com

The selection of the palladium source and ligand can also dictate the selectivity of the reaction when multiple reactive sites are present. For instance, in dihalogenated compounds containing both a C(sp²)-Br and a C(sp³)-Cl bond, the use of Pd(OAc)₂ with PCy₃·HBF₄ as the ligand system favors the selective coupling at the C(sp²)-Br bond. nih.gov Conversely, less-hindered phosphine ligands like PPh₃ can favor the activation of a C(sp³)-Br bond. nih.gov While no specific studies on this compound were found, these general principles of catalyst and ligand optimization are directly applicable.

Interactive Table:

Table 1: Influence of Palladium Catalysts and Ligands on Cross-Coupling Reactions| Catalyst/Ligand System | Reaction Type | Effect | Reference |

| Palladium with phosphine ligands | Suzuki-Miyaura | Increases electron density on Pd, aids oxidative addition. wikipedia.org | wikipedia.org |

| Bulky phosphine ligands | Suzuki-Miyaura | Promotes reductive elimination. wikipedia.org | wikipedia.org |

| N-heterocyclic carbene (NHC) ligands | Suzuki-Miyaura | More electron-rich and bulky than phosphines, can improve stability. wikipedia.org | wikipedia.org |

| Pd(OAc)₂ with P(o-tolyl)₃ | Heck | Prolongs catalyst life at high temperatures. uwindsor.ca | uwindsor.ca |

| Palladacycles | Heck | Active for less reactive aryl halides, improved thermal stability. mdpi.com | mdpi.com |

Role of Bases in Transmetalation and Reaction Efficiency

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the base plays a multifaceted and critical role that extends beyond simple deprotonation. wikipedia.orgresearchgate.net One of its primary functions is to activate the organoboron reagent, typically a boronic acid, to facilitate the transmetalation step. libretexts.orgscirp.org The base converts the boronic acid into a more nucleophilic borate (B1201080) species, which then transfers its organic group to the palladium(II) complex. libretexts.orgresearchgate.net

The choice and stoichiometry of the base can significantly impact the reaction's efficiency and selectivity. researchgate.net For instance, in competitive Suzuki-Miyaura reactions between two different boronic acids, using a smaller amount of base can favor the reaction of the boronic acid with the lower pKa. researchgate.net Different bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium fluoride (B91410) (CsF) are commonly used, and their effectiveness can be substrate-dependent. For benzyl halides in Suzuki-Miyaura couplings with potassium aryltrifluoroborates, optimization studies have shown that three equivalents of base are often required for the reaction to proceed to completion. nih.gov

The base is also involved in other steps of the catalytic cycle. It can participate in the formation of the active palladium complex and can influence the rate of reductive elimination. wikipedia.org However, the role of the base can be complex, with some bases potentially forming unreactive arylborates or interacting with other components of the reaction mixture in a way that inhibits the catalytic cycle. researchgate.net Therefore, the careful selection of the base is essential for maximizing the yield and efficiency of cross-coupling reactions involving this compound.

Interactive Table:

Table 2: Common Bases in Suzuki-Miyaura Coupling and Their Roles| Base | Common Form | Primary Role | Secondary Roles | Reference |

| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activation of boronic acid. researchgate.netacs.org | Formation of active Pd complex, aids reductive elimination. wikipedia.org | wikipedia.orgresearchgate.netacs.org |

| Phosphates | K₃PO₄ | Activation of boronic acid, especially for those sensitive to hydrolysis. researchgate.net | Can influence reaction rate and yield. | researchgate.net |

| Fluorides | KF, CsF | Activation of boronic acid, particularly with base-labile groups. scirp.org | Can have multiple antagonistic roles. researchgate.net | researchgate.netscirp.org |

| Hydroxides | Ba(OH)₂, NaOH | Activation of boronic acid. researchgate.net | Can form unreactive species. researchgate.net | researchgate.net |

Heck Reaction (Mizoroki-Heck)

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. byjus.comwikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes and has been widely applied in organic synthesis. taylorandfrancis.com The general mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. byjus.comwikipedia.org

Intermolecular Heck Reactions with Olefins

Intermolecular Heck reactions of benzyl halides, such as this compound, with olefins lead to the formation of substituted allylbenzene (B44316) derivatives. organic-chemistry.org While many Heck reactions utilize electronically activated olefins like acrylates or styrenes, recent advancements have enabled the use of unactivated aliphatic olefins. nih.gov Nickel-catalyzed Heck-type reactions, for example, have shown high regioselectivity for the formation of 1,1-disubstituted olefins from benzyl chlorides and terminal alkenes at room temperature. organic-chemistry.orgnih.gov

The regioselectivity of the Heck reaction, which determines whether the aryl or benzyl group adds to the more or less substituted carbon of the double bond, is influenced by both steric and electronic factors. libretexts.org In many palladium-catalyzed systems, the R group tends to migrate to the less substituted carbon of the olefin. libretexts.org The choice of catalyst, ligands, and reaction conditions can be tuned to control the regioselectivity of the coupling between this compound and various olefins.

Intramolecular Heck Cyclizations for Ring Annulation

The intramolecular Heck reaction is a valuable method for the construction of cyclic compounds. wikipedia.org By tethering the olefin to the aryl or benzyl halide within the same molecule, cyclization can be induced to form a variety of ring sizes. wikipedia.org This approach is often more efficient than its intermolecular counterpart due to favorable entropic considerations. libretexts.org Intramolecular Heck reactions can be used to synthesize carbocyclic and heterocyclic systems, including those with fused and bridged ring structures. wikipedia.orgdivyarasayan.org

For example, derivatives of this compound could be designed to undergo intramolecular Heck cyclization to form novel polycyclic structures. The regioselectivity of the cyclization, such as 5-exo versus 6-endo, is a key consideration and can be influenced by the substrate geometry and reaction conditions. wikipedia.orgdivyarasayan.org This methodology has been successfully applied to the synthesis of complex natural products and other biologically active molecules. researchgate.net

Reductive Heck Processes and Product Selectivity

In a standard Heck reaction, the final step is β-hydride elimination. However, under certain conditions, the alkyl-palladium intermediate can undergo reduction instead, leading to a reductive Heck product. mdpi.com This process results in the formation of a saturated carbon-carbon bond where the double bond of the olefin was. researchgate.net The selectivity between the standard (oxidative) Heck pathway and the reductive Heck pathway can be controlled by the choice of base, solvent, and other additives. researchgate.netuva.nl

For instance, the use of certain bases like trialkylamines in combination with formic acid can act as a hydride source, promoting the reductive pathway. uva.nl The solvent can also play a crucial role; for example, isopropanol (B130326) has been used as both a solvent and a reductant in some reductive Heck reactions. uva.nl The development of regiocontrollable reductive Heck reactions of unactivated aliphatic alkenes has expanded the synthetic utility of this transformation, allowing for the formation of γ- and δ-arylated carboxylic acid derivatives with high selectivity. dicp.ac.cn

Reactivity Hierarchy of Halide Substrates (Iodide vs. Bromide)

In palladium-catalyzed reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. uwindsor.cadiva-portal.org This trend is attributed to the decreasing bond strength down the halogen group, which facilitates the oxidative addition step, often the rate-determining step in the catalytic cycle. uwindsor.canumberanalytics.com Consequently, the carbon-iodine bond in this compound is expected to be significantly more reactive than the carbon-bromine bond in Heck reactions.

This difference in reactivity allows for selective transformations. For example, under carefully controlled conditions, it is possible to selectively react the aryl iodide portion of the molecule while leaving the benzyl bromide moiety intact, or vice versa. In a nickel-catalyzed Heck-type reaction of an ortho-iodo benzyl chloride, the desired product from the reaction at the benzyl chloride was obtained in good yield with only a small amount of product derived from oxidative addition into the carbon-iodide bond. nih.gov Conversely, studies on the Suzuki-Miyaura coupling of bromobenzyl bromides have shown that less-hindered phosphine ligands can favor the activation of the C(sp³)–Br bond over a C(sp²)–Br bond. nih.gov This highlights the potential to control the site of reaction in this compound through the judicious choice of catalyst, ligand, and reaction conditions.

Interactive Table:

Table 3: Reactivity of Halides in Palladium-Catalyzed Reactions| Halide | Relative Bond Strength | Reactivity in Oxidative Addition | Typical Reaction Conditions | Reference |

| C-I | Weakest | Highest | Milder conditions, lower temperatures. uwindsor.ca | uwindsor.ca |

| C-Br | Intermediate | Intermediate | Higher temperatures often required. uwindsor.ca | uwindsor.ca |

| C-Cl | Strongest | Lowest | Often requires specialized, bulky, electron-rich ligands. mdpi.comdiva-portal.org | mdpi.comdiva-portal.org |

Stille Coupling Reactions

The Stille coupling is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond by reacting an organotin compound with an organohalide, catalyzed by a palladium complex. ikm.org.my The reactivity of the halide in this reaction is dependent on the carbon-halogen bond dissociation energy, following the trend I > Br > Cl > F. rsc.org Given the structure of this compound, the carbon-iodine bond is the most probable site for reaction.

The palladium-catalyzed Stille coupling is a cornerstone of C-C bond formation in organic synthesis. The reaction is initiated by the oxidative addition of a Pd(0) species into the carbon-halide bond of the electrophile to form a Pd(II) complex. rsc.org For this compound, this oxidative addition would preferentially occur at the highly reactive C-I bond. acs.org This is followed by a transmetalation step, where the organic group from the organotin reagent is transferred to the palladium complex, displacing the halide. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, thus completing the catalytic cycle. rsc.org

A variety of palladium catalysts and ligands can be employed to facilitate this transformation, with catalyst choice impacting reaction efficiency and yield. ikm.org.my The use of ligands such as tri(2-furyl)phosphine (B125338) and triphenylarsine (B46628) has been shown to cause large rate accelerations in Stille reactions.

| Catalyst/Reagent System | Function | Relevant Characteristics |

| Pd(0) complexes (e.g., Pd(PPh₃)₄) | Catalyst | The active species that initiates the catalytic cycle via oxidative addition. rsc.org |

| Organotin Compounds (R-SnBu₃) | Coupling Partner | The source of the nucleophilic organic group for transmetalation. ikm.org.my |

| Ligands (e.g., PPh₃, AsPh₃) | Additive | Can stabilize the palladium center and accelerate key steps like reductive elimination. |

| Pd(OAc)₂/Dabco | Catalyst System | An efficient, stable, and inexpensive alternative to traditional phosphine-based catalysts. |

While palladium is the traditional catalyst for Stille reactions, nickel catalysis has emerged as a powerful alternative for various cross-coupling reactions. ikm.org.my A significant area of development has been the use of nickel to activate otherwise inert bonds. Research has demonstrated the first nickel-catalyzed Stille cross-coupling reaction of quaternary ammonium (B1175870) salts, proceeding through the cleavage of a C-N bond. researchgate.netthieme.de

In this specific reaction, aryltrimethylammonium salts react with arylstannanes in the presence of a Ni(cod)₂ catalyst and an imidazole (B134444) ligand. researchgate.net The proposed mechanism involves the cleavage of the C-N bond in the oxidative addition step. researchgate.net While this methodology has been established for aryl and benzyl ammonium salts, its direct application to a substrate like this compound has not been extensively documented. researchgate.netorganic-chemistry.org Such a transformation would require converting the benzylic bromide into a suitable quaternary ammonium salt before coupling. This pathway represents an innovative, though less conventional, approach to functionalizing molecules by leveraging the activation of C-N bonds. researchgate.net

Other Coupling Reactions (e.g., Negishi Coupling)

Beyond the Stille reaction, this compound is a suitable substrate for other cross-coupling methodologies, most notably the Negishi coupling. This reaction involves the coupling of an organohalide with an organozinc compound, typically catalyzed by nickel or palladium complexes. nih.gov

The Negishi coupling is highly valued for its functional group tolerance and its ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. nih.gov Similar to the Stille reaction, the reactivity of the halide partner is crucial. The C-I bond in this compound would be the primary site of reaction due to its lower bond dissociation energy compared to the C-Br and C-F bonds. rsc.orgacs.org The mechanism follows the familiar pattern of oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. nih.gov Iron-catalyzed Negishi cross-coupling reactions have also been developed for benzyl bromides, expanding the range of available catalysts. thieme.de

| Coupling Reaction | Catalyst | Nucleophilic Partner | Key Features |

| Negishi Coupling | Pd(0) or Ni(0) complexes | Organozinc (R-ZnX) | High functional group tolerance; couples sp, sp², and sp³ carbons. nih.govchemrxiv.org |

| Iron-Catalyzed Negishi | Fe(II) salts (e.g., FeCl₂) | Diaryl- or Dialkylzinc | Utilizes a less expensive, more abundant metal catalyst. thieme.de |

Redox Transformations

The benzylic position of this compound is susceptible to redox transformations, allowing for its conversion into other valuable functional groups such as aldehydes, carboxylic acids, and alcohols.

The alkyl side-chain of alkylbenzenes can be oxidized to a carboxylic acid under strong oxidizing conditions, such as with hot potassium permanganate (B83412) (KMnO₄). oaes.cc This transformation proceeds regardless of the length of the alkyl chain, provided there is at least one benzylic hydrogen.

A more controlled oxidation can be achieved by first converting the benzyl bromide to the corresponding benzyl alcohol, 2-fluoro-5-iodobenzyl alcohol. This alcohol can then be selectively oxidized. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically yield the aromatic aldehyde, 2-fluoro-5-iodobenzaldehyde (B129801). Stronger oxidizing agents, or a two-step process, can convert the alcohol or the intermediate aldehyde into the corresponding carboxylic acid, 2-fluoro-5-iodobenzoic acid. Catalytic systems, such as 2-iodoxybenzenesulfonic acid (IBS) with Oxone, are highly efficient for these transformations, allowing for selective oxidation to either the aldehyde or the carboxylic acid by controlling the amount of the primary oxidant.

| Transformation | Reagent(s) | Product |

| Alcohol to Aldehyde | Pyridinium Chlorochromate (PCC) | 2-Fluoro-5-iodobenzaldehyde |

| Alcohol to Carboxylic Acid | Potassium Permanganate (KMnO₄) | 2-Fluoro-5-iodobenzoic acid |

| Aldehyde to Carboxylic Acid | Oxone, H₅IO₆ | 2-Fluoro-5-iodobenzoic acid |

| Alcohol to Aldehyde/Acid (Catalytic) | IBS (cat.), Oxone | Aldehyde or Carboxylic Acid |

The corresponding benzyl alcohol, a key intermediate, is typically synthesized via the reduction of the aromatic aldehyde or carboxylic acid. The reduction of 2-fluoro-5-iodobenzaldehyde to 2-fluoro-5-iodobenzyl alcohol can be readily accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.

For the conversion of the more stable 2-fluoro-5-iodobenzoic acid to the benzyl alcohol, a stronger reducing agent is required. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose, as it is capable of reducing carboxylic acids to primary alcohols. However, this reagent is highly reactive and requires careful handling under anhydrous conditions.

Electrocatalytic Carboxylation of Halogenated Benzyl Substrates

The electrocatalytic carboxylation of halogenated benzyl substrates, such as this compound, represents a significant transformation in organic synthesis, enabling the direct conversion of organohalides and carbon dioxide into valuable phenylacetic acids. researchgate.net This process is recognized for its potential to immobilize CO2 while converting environmentally problematic halogenated compounds into useful fine chemicals. nih.gov The fundamental mechanism involves the electrochemical reduction of the carbon-halide bond to generate a benzyl radical, which then reacts with CO2 to form the corresponding carboxylic acid. nih.govbeilstein-journals.org

Various catalytic systems have been developed to enhance the efficiency and selectivity of this reaction. Silver-based materials, for instance, have demonstrated notable electrocatalytic activity for the carboxylation of organic halides. nih.gov Mesoporous silver materials have been successfully used as electrocatalysts, achieving good yields in the carboxylation of benzyl bromide, which serves as a model compound for this class of substrates. nih.gov

More complex, low-coordinate cobalt complexes with pyrox (bis(oxazolinyl)pyridine) ligands have been engineered as highly selective electrocatalysts. researchgate.net These catalysts are effective for the carboxylation of a range of benzyl chlorides and bromides, showing high selectivity for the desired phenylacetic acid product over the common side product from homocoupling of the benzyl halide. researchgate.net

Mechanistic studies, combining electroanalytical methods and density functional theory (DFT) calculations, have elucidated the intricate pathways of this transformation. For cobalt-catalyzed systems, a unique EC'C-type activation mechanism is proposed. researchgate.net This process begins with the one-electron reduction of the Co(II) catalyst to a Co(I) species. This active catalyst then activates the benzyl halide via halogen abstraction to form a benzyl radical. A subsequent radical rebound with the Co(II) catalyst generates an alkyl–Co(III) intermediate. researchgate.net This intermediate undergoes a two-electron reduction to an alkyl–Co(I) species, followed by CO2 insertion and transmetallation to yield the final carboxylated product and regenerate the active Co(I) catalyst. researchgate.net

In a more general context, the electrocarboxylation of organic halides proceeds through an initial one-electron reduction, causing the dissociation of a halide anion and the formation of a reactive radical. beilstein-journals.org This radical then undergoes a second reduction in the presence of CO2 to form a monocarboxylate anion. beilstein-journals.org The kinetics of this dissociative electron transfer have been studied in detail for substrates like benzyl chloride, where activation proceeds via an outer-sphere electron transfer (OSET) mechanism. acs.org The initial C–Cl bond cleavage forms a benzyl radical, which is then further reduced to a benzyl anion before coupling with CO2. acs.org

Below is a table summarizing the electrocatalytic carboxylation of various benzyl halides, illustrating the scope of the reaction.

| Substrate | Catalyst/Electrode | Product | Yield (%) | Reference |

| Benzyl bromide | Mesoporous Silver | Phenylacetic acid | 78% | nih.gov |

| Benzyl chloride | Co/pyrox complex | Phenylacetic acid | 91% | researchgate.net |

| 4-Methylbenzyl chloride | Co/pyrox complex | (4-Methylphenyl)acetic acid | 85% | researchgate.net |

| 4-Methoxybenzyl chloride | Co/pyrox complex | (4-Methoxyphenyl)acetic acid | 95% | researchgate.net |

| 4-(Trifluoromethyl)benzyl chloride | Co/pyrox complex | (4-(Trifluoromethyl)phenyl)acetic acid | 82% | researchgate.net |

Electrophilic and Dearomatization Reactions

Participation in Intermolecular Electrophilic Dearomatization Reactions

This compound and structurally related compounds are versatile substrates in intermolecular electrophilic dearomatization reactions. These reactions offer a powerful strategy for converting flat, aromatic systems into more complex, three-dimensional molecules that are valuable in medicinal chemistry and natural product synthesis. rsc.org The reactivity of the benzyl halide moiety allows it to act as an electrophile in reactions that disrupt the aromaticity of a nucleophilic partner.

A notable example is the dearomative alkylation of indole (B1671886) derivatives. In a diastereoselective cascade reaction, various substituted benzyl iodides, including the structurally similar 2-fluoro-5-bromo-benzyl iodide, were successfully reacted with indole-tethered pyrroles. acs.org This reaction proceeds via an initial dearomatizing alkylation at the C3 position of the indole, generating a C3 all-carbon quaternary stereocenter, followed by an intramolecular aza-Friedel–Crafts reaction to form complex tetracyclic indolines. acs.org The reaction tolerates a range of substituents on the benzyl ring, demonstrating the robustness of this approach. acs.org

Palladium-catalyzed dearomative allylations of halomethyl-substituted arenes provide another pathway for these transformations. rsc.org Benzyl chlorides can be coupled with nucleophiles like tributyl allyl stannane, leading to dearomatized products. rsc.org Similarly, palladium/norbornene cooperative catalysis enables the functionalization of aryl halides through processes that involve dearomatization and rearomatization steps. snnu.edu.cn

The table below showcases examples of dearomatization reactions involving substituted benzyl halides.

| Benzyl Halide Substrate | Nucleophile/Reaction Partner | Catalyst/Conditions | Product Type | Reference |

| 2-Fluoro-5-bromo-benzyl iodide | 3-(2-(1H-pyrrol-1-yl)ethyl)-1H-indole | NaOtBu, Et3B | Tetracyclic indoline | acs.org |

| Benzyl chloride | Tributyl allyl stannane | Pd2(dba)3, PPh3 | Dearomatized allyl-substituted arene | rsc.org |

| 4-Methylbenzyl chloride | Tributyl allyl stannane | Pd2(dba)3, PPh3 | Dearomatized allyl-substituted arene | rsc.org |

| Benzyl chloride | Allenyl stannane | Pd(PPh3)4, TBAF | Dearomatized propargyl/allenyl product | rsc.org |

This table illustrates the participation of substituted benzyl halides in various intermolecular dearomatization reactions based on cited literature.

Influence of Fluorine on Dearomatization and Rearomatization Processes

The presence of a fluorine atom on the aromatic ring, as in this compound, can exert a significant influence on the course and outcome of dearomatization and subsequent rearomatization reactions. Fluorine's unique electronic properties can be harnessed to control reaction pathways, often stabilizing intermediates and preventing undesirable side reactions. researchgate.net

In the context of arene functionalization, fluorine has been shown to assist in temporary dearomatization while simultaneously impeding the often-facile rearomatization process. researchgate.net This effect creates a window of opportunity for the dearomatized intermediate to be trapped by nucleophiles or to undergo further transformations. For example, in the rearrangement of fluoroaryl sulfoxides, the fluorine substituent helps to circumvent common rearrangement pathways and slows down rearomatization, allowing for the generation and subsequent reaction of a dearomatized sulfonium (B1226848) species. researchgate.net

This principle is also observed in the dearomatization of aryl sulfoxides with difluoroenol silyl (B83357) ethers, where the unique effect of fluorine is considered crucial for the reaction's success. rsc.org The fluorine atom can stabilize dearomatized intermediates, preventing immediate rearomatization and enabling the synthesis of stable, dearomatized products. rsc.org

Furthermore, fluorination strategies have been developed that rely on a sequence of dearomatization followed by rearomatization. dicp.ac.cn In one approach, a one-pot process involves a rapid dearomatization via partial hydrogenation, followed by an electrophilic fluorination step that traps the dearomatized intermediate. A final elimination step then leads to rearomatization, yielding the fluorinated aromatic product. dicp.ac.cn This highlights how the interplay between dearomatization and rearomatization can be controlled to achieve specific functionalizations. The stability of fluorinated intermediates is a key factor in the success of such multi-step sequences. dicp.ac.cn

Spectroscopic and Structural Characterization of 2 Fluoro 5 Iodobenzyl Bromide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the environment of other NMR-active nuclei like fluorine. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, a definitive structural assignment can be made.

The ¹H NMR spectrum of 2-Fluoro-5-iodobenzyl bromide is expected to show distinct signals for the benzylic protons and the three aromatic protons. The benzylic protons (-CH₂Br) are anticipated to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom. This signal would typically fall in the range of 4.4–4.7 ppm. oregonstate.edu

The three protons on the aromatic ring are chemically non-equivalent and will each produce a separate signal. Their chemical shifts and splitting patterns are dictated by the electronic effects of the fluorine, iodine, and bromomethyl substituents.

H-3: This proton is ortho to the fluorine atom and meta to the bromomethyl group. It is expected to appear as a doublet of doublets due to coupling with both H-4 and the fluorine atom.

H-4: This proton is situated between the fluorine and iodine atoms. It will likely exhibit a complex multiplet pattern, appearing as a doublet of doublets of doublets, due to coupling with H-3, H-6, and the fluorine atom.

H-6: This proton is ortho to both the iodine and bromomethyl groups. It is expected to be the most downfield of the aromatic protons and will likely appear as a doublet of doublets due to coupling with H-4 and the fluorine atom.

The coupling constants (J-values) provide information about the connectivity of the protons. Vicinal proton-proton coupling (³JHH) on an aromatic ring is typically in the range of 6–8 Hz. libretexts.org Coupling between protons and the fluorine atom (JHF) will also be observed, with ortho coupling (³JHF) being larger than meta coupling (⁴JHF).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH₂Br | 4.4 – 4.7 | Singlet (s) | N/A |

| H-3 | ~7.1 – 7.3 | Doublet of Doublets (dd) | ³JHH, ³JHF |

| H-4 | ~7.5 – 7.7 | Multiplet (m) | ³JHH, ⁴JHF |

The proton-decoupled ¹³C NMR spectrum of this compound will display seven distinct signals, one for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. chemicalbook.com The signals for the aromatic carbons typically appear in the 110–145 ppm region, while the aliphatic benzylic carbon will be found further upfield.

The carbon atoms directly bonded to the electronegative halogens (F, I, Br) will experience significant shifts. The C-F bond will cause a large downfield shift for C-2 and will also introduce splitting in the signal due to carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). The C-I (C-5) and C-Br (benzylic carbon) bonds will also influence the chemical shifts of their respective carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -CH₂Br | 30 – 35 | Triplet (t, ⁴JCF) |

| C-1 | 138 – 142 | Doublet (d, ³JCF) |

| C-2 | 160 – 164 | Doublet (d, ¹JCF) |

| C-3 | 115 – 120 | Doublet (d, ²JCF) |

| C-4 | 135 – 140 | Doublet (d, ³JCF) |

| C-5 | 90 – 95 | Singlet (s) |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. thermofisher.comazom.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring.

The chemical shift of this signal will be in the characteristic range for aryl fluorides. The signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-4). This splitting pattern can confirm the substitution pattern on the benzene (B151609) ring. azom.com The ¹⁹F NMR spectrum is typically recorded with proton decoupling turned off to observe these informative couplings. nih.gov

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.

Key expected vibrational frequencies include:

C-H stretching (aromatic): A series of bands typically appearing just above 3000 cm⁻¹.

C-H stretching (aliphatic): Bands corresponding to the -CH₂Br group, usually found in the 2850–3000 cm⁻¹ region.

C=C stretching (aromatic): Several characteristic peaks in the 1450–1600 cm⁻¹ region, indicative of the benzene ring.

C-F stretching: A strong absorption band typically observed in the 1200–1300 cm⁻¹ range.

C-Br stretching: A band in the lower frequency (fingerprint) region, typically between 500 and 650 cm⁻¹.

C-I stretching: A band also in the fingerprint region, generally found at even lower wavenumbers, often below 600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 – 3150 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850 – 3000 | Medium-Weak |

| Aromatic C=C | Stretching | 1450 – 1600 | Medium-Strong |

| C-F | Stretching | 1200 – 1300 | Strong |

| C-Br | Stretching | 500 – 650 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in a crystalline solid. libretexts.org By irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern, a precise electron density map can be generated. nih.gov This map allows for the determination of atomic positions, bond lengths, bond angles, and torsional angles with high precision.

A crystallographic study of this compound would reveal the molecule's preferred conformation in the solid state. This includes the planarity of the benzene ring and the orientation of the bromomethyl substituent relative to the ring.

Furthermore, the analysis would elucidate the intermolecular packing within the crystal lattice. The arrangement of molecules is governed by non-covalent interactions, such as van der Waals forces and dipole-dipole interactions. Given the presence of heavy halogen atoms (iodine and bromine), the crystal packing could be significantly influenced by halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor" (such as another halogen atom or a region of electron density). These interactions can play a crucial role in dictating the supramolecular architecture of the solid state.

Investigation of Halogen Bonding Interactions and Their Structural Implications

The presence of both a highly electronegative fluorine atom and a large, polarizable iodine atom on the aromatic ring of this compound suggests the potential for significant halogen bonding interactions, which can play a crucial role in its supramolecular chemistry and crystal engineering. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophilic entity. This phenomenon arises from the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a "σ-hole" on the outer side of the halogen atom, opposite to the covalent bond.

In the case of this compound, the iodine atom is the primary candidate for acting as a halogen bond donor. The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. Therefore, iodine is the strongest halogen bond donor among the halogens.

The electronic properties of the substituents on the aromatic ring significantly influence the magnitude of the σ-hole and, consequently, the strength of the halogen bond. The fluorine atom at the 2-position is a strongly electron-withdrawing group. This inductive effect is expected to draw electron density away from the benzene ring and, by extension, from the C-I bond. This withdrawal of electron density enhances the positive character of the σ-hole on the iodine atom, making it a more potent halogen bond donor.

Computational studies on similar halogenated molecules have utilized electrostatic potential (ESP) maps to visualize and quantify the σ-hole. For this compound, an ESP map would be anticipated to show a distinct region of positive potential on the iodine atom, elongated along the C-I bond axis. The magnitude of this positive potential would be a direct indicator of its ability to engage in halogen bonding.

The structural implications of these halogen bonding interactions are significant in the solid state. In the absence of a specific crystal structure for this compound, we can infer potential packing motifs by examining related structures. It is plausible that in a crystalline lattice, the iodine atom of one molecule would interact with an electron-rich region of a neighboring molecule. This electron donor could be the bromide ion, the fluorine atom, or the π-system of the aromatic ring of an adjacent molecule.

These directional interactions can lead to the formation of well-defined supramolecular assemblies, such as chains, sheets, or more complex three-dimensional networks. The geometry of these interactions is typically linear, with the C-I···X angle approaching 180°, where X is the halogen bond acceptor.

To provide a more quantitative insight, a hypothetical data table based on common ranges observed for halogen bonding interactions in similar iodo-substituted aromatic compounds is presented below. It is important to note that these are expected values and await experimental verification for this compound.

| Interaction Type | Donor Atom | Acceptor Atom | Expected Distance (Å) | Expected Angle (C-I···X, °) |

| Halogen Bond | Iodine | Bromide | 3.0 - 3.5 | 160 - 180 |

| Halogen Bond | Iodine | Fluorine | 2.9 - 3.4 | 160 - 180 |

| Halogen Bond | Iodine | π-system (centroid) | 3.2 - 3.7 | 150 - 170 |

This table is generated based on typical values for similar compounds and is for illustrative purposes pending experimental data for this compound.

The interplay between the strong halogen bonds mediated by the iodine atom and potentially weaker interactions involving the bromine and fluorine atoms would ultimately dictate the final crystal packing. The study of these interactions is crucial for understanding the material properties and for the rational design of new materials with desired structural motifs.

Computational Chemistry and Theoretical Studies on 2 Fluoro 5 Iodobenzyl Bromide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those focusing on frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic structure and reactivity of 2-Fluoro-5-iodobenzyl bromide. niscpr.res.inals-journal.com The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are key descriptors of chemical reactivity and kinetic stability. ajchem-a.comals-journal.com

The electronic properties of this compound are heavily influenced by its substituents: the electron-withdrawing fluorine atom, the larger and more polarizable iodine atom, and the reactive bromomethyl group. The fluorine atom, due to its high electronegativity, and the iodine atom both draw electron density from the benzene (B151609) ring. The bromomethyl group is a key feature, as the C-Br bond is the primary site for nucleophilic substitution reactions, a characteristic reactivity mode for benzyl (B1604629) halides. scilit.com

Theoretical calculations for similar substituted aromatic compounds show that the HOMO is typically distributed over the benzene ring and the iodine atom, while the LUMO is often localized on the antibonding orbital of the C-Br bond in the benzyl moiety. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. als-journal.com

Global reactivity descriptors, derived from HOMO and LUMO energies, can be calculated to quantify the reactivity of this compound. These descriptors provide a quantitative basis for comparing its reactivity with other related compounds.

Table 1: Illustrative Global Reactivity Descriptors for a Substituted Benzyl Bromide

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom/group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table is illustrative and shows the types of data generated from quantum chemical calculations. The values are dependent on the specific level of theory and basis set used in the calculation.

Density Functional Theory (DFT) for Electrostatic Potential Analysis

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. ajchem-a.com One of its most valuable applications is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map is a visual tool that illustrates the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). als-journal.comimist.ma

For this compound, an MEP analysis would reveal several key features:

Electron-rich regions (negative potential) , typically colored red or yellow, would be expected around the highly electronegative fluorine atom and, to a lesser extent, the iodine atom. These areas represent potential sites for electrophilic attack. imist.ma

Electron-poor regions (positive potential) , colored blue, would be anticipated around the hydrogen atoms of the benzene ring and, most significantly, on the benzylic carbon and the attached hydrogen atoms. The area of positive potential, known as a σ-hole, on the halogen atoms (especially iodine) can also be a site for halogen bonding. acs.org The blue-colored region indicates the center of a nucleophilic attack. als-journal.com

The MEP map provides a predictive guide for intermolecular interactions. For instance, in a nucleophilic substitution reaction, the incoming nucleophile would be attracted to the electron-deficient benzylic carbon atom of the CH₂Br group. scilit.com

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color | Electrostatic Potential | Interpretation | Predicted Interaction |

| Red | Most Negative | Electron-rich, high repulsion | Site for electrophilic attack |

| Yellow/Green | Intermediate | Relatively neutral | Weak interactions |

| Blue | Most Positive | Electron-poor, high attraction | Site for nucleophilic attack |

This table provides a general guide to interpreting the color-coding on an MEP surface. The potential range is typically from red (negative) to blue (positive). als-journal.com

Molecular Modeling for Reaction Mechanism Elucidation and Prediction

Molecular modeling, utilizing computational methods like DFT, is crucial for elucidating the detailed mechanisms of chemical reactions. For this compound, a primary area of investigation is its reaction with nucleophiles. Such reactions involving benzyl halides can proceed through different pathways, most commonly the Sₙ1 (substitution nucleophilic unimolecular) or Sₙ2 (substitution nucleophilic bimolecular) mechanisms. scilit.comnih.gov

Sₙ2 Mechanism: In this pathway, the nucleophile attacks the benzylic carbon at the same time as the bromide ion departs. Molecular modeling can compute the geometry and energy of the transition state, which is a five-coordinate carbon species. The energy barrier to reach this transition state (activation energy) determines the reaction rate. scilit.com

Sₙ1 Mechanism: This mechanism involves a two-step process. First, the bromide ion leaves, forming a stabilized benzylic carbocation intermediate. Second, the nucleophile attacks this carbocation. nih.gov Computational modeling can determine the stability of this carbocation. The presence of electron-withdrawing groups like fluorine and iodine on the ring would generally destabilize the carbocation, making an Sₙ1 pathway less favorable compared to unsubstituted benzyl bromide.

By calculating the energy profiles for both potential pathways, computational models can predict which mechanism is more likely under specific conditions (e.g., solvent, nucleophile strength). scilit.com These studies provide deep insights into the factors controlling the reactivity and selectivity of this compound in synthetic organic chemistry. nih.govthieme-connect.de

Applications in Advanced Synthetic Organic Chemistry and Chemical Biology

Role as a Key Building Block for Complex Organic Synthesis

2-Fluoro-5-iodobenzyl bromide serves as a pivotal precursor in the assembly of intricate organic molecules. The differential reactivity of its halogen substituents—the labile benzyl (B1604629) bromide for alkylations and the iodo and fluoro groups for various coupling and substitution reactions—provides chemists with a powerful tool for molecular construction.

The presence of the iodo group on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. chemicalbook.comossila.comrsc.org This capability is fundamental for the synthesis of multi-aromatic and oligo(arylene) systems, which are core structures in materials science and medicinal chemistry. ossila.comrsc.org For instance, coupling with various boronic acids or their esters can generate complex biphenyl (B1667301) and poly-aromatic structures. rsc.org The reactivity of aryl halides in these couplings is dependent on the carbon-halogen bond dissociation energy, with the C-I bond being more reactive than C-Br or C-Cl bonds, allowing for selective reactions. rsc.org

The synthesis of fluorinated biphenyls is of particular interest as these structures are known for their rigidity, chemical stability, and electron-poor nature, making them suitable for applications in liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and as organic semiconductors. rsc.org

The dual functionality of this compound is instrumental in the construction of a wide array of heterocyclic and annulated (fused-ring) systems. The benzyl bromide moiety readily undergoes alkylation with various nucleophiles, including amines and phenols, to form key intermediates. Subsequent intramolecular reactions, often involving the iodo-substituted aromatic ring, lead to cyclization and the formation of complex ring systems.

For example, domino reactions involving an initial intermolecular C-benzylation followed by an intramolecular O-arylation can be used to synthesize chromene and xanthenone derivatives. acs.org Similarly, palladium-catalyzed domino reactions can be employed for the synthesis of fused nitrogen heterocycles. rsc.org The ability to form such structures is crucial in the development of new pharmaceutical agents and functional materials.

Scaffold for Biologically Active Molecules in Chemical Biology Research

In chemical biology, this compound serves as a versatile scaffold for the design and synthesis of molecules with specific biological functions. The incorporation of fluorine can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net

Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group in drug design. nih.gov Its small size and high electronegativity can lead to favorable changes in a molecule's biological activity. nih.govresearchgate.net this compound provides a ready source for introducing a fluorinated benzyl group into a target molecule. This strategy has been employed in the synthesis of various biologically active compounds to enhance their properties. nih.gov The introduction of fluorine can modulate properties like lipophilicity, chemical reactivity, and solubility, which can, in turn, affect a compound's pharmacokinetic and pharmacodynamic profile. researchgate.net

The iodo-substituent in this compound can be readily converted to other functional groups or used to introduce radiolabels, making it a valuable tool for developing chemical probes and imaging agents. For example, the iodo group can be replaced with a radioisotope of iodine (e.g., ¹²³I) or serve as a handle for the introduction of other imaging moieties. These labeled molecules are essential for studying biological processes and for diagnostic applications, such as positron emission tomography (PET). rti.orgnih.gov For instance, precursors for PET imaging agents like meta-[¹⁸F]Fluorobenzylguanidine ([¹⁸F]MFBG) have been synthesized using related iodinated and fluorinated benzyl compounds. nih.gov

This compound and its derivatives are important precursors for the synthesis of various enzyme inhibitors and receptor ligands.

Cholinesterase Inhibitors: The benzyl group is a common moiety in many cholinesterase inhibitors, which are used in the treatment of Alzheimer's disease. frontiersin.orgnih.gov The substitution pattern on the benzyl ring, including the presence of fluorine, can significantly influence the inhibitory potency and selectivity for acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). frontiersin.orgmdpi.com For example, studies have shown that fluorobenzyl-containing compounds can exhibit potent anti-AChE activity. frontiersin.orgnih.gov The position of the fluorine atom (ortho, meta, or para) on the benzyl ring can also impact the inhibitory activity. frontiersin.orgnih.gov

Nicotinic Receptor Agents: Derivatives of this compound can be utilized in the synthesis of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net These receptors are implicated in a variety of neurological conditions. researchgate.net The development of selective nAChR agonists and antagonists is an active area of research, and fluorinated and iodinated compounds have shown promise as potent ligands. researchgate.net For example, the nicotinic receptor agonist 5-iodo-A-85380 has been instrumental in studying β2-containing nAChR subtypes. researchgate.net

Utility in Materials Science Research

The strategic incorporation of this compound into various materials has been a subject of interest in materials science. Its unique combination of a reactive benzyl bromide group alongside fluorine and iodine substituents allows for its use as a versatile building block in the synthesis of functional organic materials.

Researchers have explored its role in modifying the properties of polymers and in the creation of novel crystalline structures. The presence of the fluorine atom can enhance thermal stability and chemical resistance in polymers. Moreover, the heavy iodine atom can influence the refractive index and provides a site for further chemical modifications, such as cross-coupling reactions.

In the field of crystal engineering, the specific halogen bonding interactions (C-I···N, C-F···H) enabled by the substituents on the aromatic ring are utilized to direct the assembly of molecules into desired supramolecular architectures. psu.eduresearchgate.net These interactions, along with potential π-π stacking, are crucial in designing materials with specific optical or electronic properties. psu.edu

For instance, the related compound, 2-bromo-5-iodobenzyl bromide, is noted for its use in creating organometallic structures and in bioconjugation, highlighting the utility of such halogenated benzyl bromides in advanced materials. fluorochem.co.uk The development of fluorinated biphenyls, which can be synthesized from precursors like this compound, is significant for applications in organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors. rsc.org

Detailed studies on related fluorinated and iodinated compounds further underscore the potential applications. For example, the synthesis of fluorinated stilbenes has been investigated for creating materials with non-linear optical (NLO) properties. psu.edu The precise arrangement of atoms in these molecules, facilitated by halogen bonding, is key to achieving these properties. psu.edu

The table below summarizes the key attributes of this compound and its relevance in materials science.

| Property | Relevance in Materials Science |

| Benzyl Bromide Group | Reactive site for polymerization and surface modification. |

| Fluorine Substituent | Enhances thermal stability and chemical resistance in polymers. |

| Iodine Substituent | Modifies refractive index and allows for further functionalization via cross-coupling reactions. |

| Halogen Bonding Capability | Directs the formation of specific crystalline structures for applications in optics and electronics. psu.eduresearchgate.net |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Catalytic Systems for C-C and C-X Bond Formation

The pursuit of green and efficient chemical transformations is a major driver in modern synthetic chemistry. For a polyfunctionalized substrate like 2-Fluoro-5-iodobenzyl bromide, future research will heavily focus on developing catalytic systems that are not only highly active and selective but also economically and environmentally sustainable.

The presence of both a C(sp²)-I and a C(sp³)-Br bond offers a platform for sequential, site-selective cross-coupling reactions. The generally accepted reactivity order for palladium-catalyzed couplings is C–I > C–Br > C–Cl, which allows for predictable, stepwise functionalization. nih.gov Research is moving towards catalyst systems that can operate under milder conditions, with lower catalyst loadings (measured in ppm), and in greener solvents like water. whiterose.ac.ukrsc.org For instance, palladium catalysts combined with specialized ligands like SPhos or PCy₃·HBF₄ have shown high efficacy in selectively coupling aryl bromides and iodides, a principle directly applicable to this molecule. organic-chemistry.orgnih.gov

Future advancements will likely involve:

Earth-Abundant Metal Catalysis: While palladium is highly effective, its cost and scarcity are significant drawbacks. rsc.org Research into catalysts based on more abundant metals like copper, nickel, or iron for C-C and C-X (X = N, O, S) bond formations is a key trend. rsc.orgdokumen.pub Copper-catalyzed Ullmann-type reactions, for example, are well-established for forming C-N and C-O bonds and can be tuned for chemoselectivity between different aryl halides. amazonaws.com

Photoredox and Dual Catalysis: Organic photoredox catalysts offer a metal-free approach to activate carbon-halogen bonds under mild, light-mediated conditions. researchgate.net These systems can be tuned to achieve chemoselectivity based on the reduction potentials of the C-X bonds. researchgate.net Dual catalytic systems, combining photoredox catalysis with transition metal catalysis, can unlock novel reaction pathways that are inaccessible through conventional methods.

Sustainable Catalyst Design: This includes the development of reusable heterogeneous catalysts, such as palladium nanoparticles supported on materials like porous carbon nanospheres (Pd/CNS), or micellar catalysis which allows reactions to be performed in water. rsc.orgorganic-chemistry.org Such systems reduce metal contamination in the final product and simplify purification, aligning with the principles of green chemistry. dokumen.pub

Table 1: Examples of Catalytic Systems for Relevant C-C and C-X Bond Formations This table is based on transformations of related substrates and indicates potential systems for this compound.

| Reaction Type | Catalyst System | Substrates | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / PCy₃·HBF₄ | Dihalogenated hydrocarbons & Arylboronic acids | Highly selective for C(sp²)-Br over C(sp³)-Cl. nih.gov |

| Borylation | PdCl₂(dppf) / Et₃N | Aryl halides & Pinacolborane | Tolerates various functional groups; tertiary amine base is crucial. organic-chemistry.org |

| Ullmann C-N Coupling | CuI / Diamine ligand | Aryl chlorides/bromides & Amines | Low-cost and effective for industrial applications. amazonaws.com |

| Photoredox Dehalogenation | Phenothiazine derivatives | Polyhalogenated arenes | Metal-free; chemoselectivity tunable by catalyst reduction potential. researchgate.net |

| C-O Coupling | tBuBrettPhos Pd G3 / Cs₂CO₃ | Aryl bromides & Fluorinated alcohols | Short reaction times and broad functional group tolerance. nih.gov |

Chemo- and Regioselective Transformations for Enhanced Synthetic Efficiency

The primary synthetic value of this compound lies in the differential reactivity of its three halogen-containing functionalities. The C(sp³)-Br bond is susceptible to nucleophilic substitution (Sₙ2) reactions, while the C(sp²)-I and C(sp²)-F bonds are amenable to transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr), respectively. The established reactivity hierarchy for palladium-catalyzed oxidative addition (C-I > C-Br > C-OTf > C-Cl > C-F) provides a robust framework for predictable, site-selective synthesis. nih.govrsc.org

Future research will focus on exploiting and even inverting this conventional reactivity to achieve unprecedented levels of synthetic control:

Orthogonal Sequential Cross-Coupling: A key area is the development of one-pot, multi-step reaction sequences. For example, a Suzuki or Sonogashira coupling could first be performed selectively at the highly reactive C-I bond. rsc.orgacs.org Subsequently, by changing the catalyst system or conditions, a second coupling (e.g., Buchwald-Hartwig amination or C-O coupling) could be directed to the C-Br position of the resulting product. rsc.org

Inverting Chemoselectivity: While the C-I bond is typically more reactive, specific ligand and catalyst design can reverse this preference. For example, certain palladium/ligand systems have been developed that favor reaction at a C-Cl bond over a more reactive C-OTf bond, a principle that could be extended to favor the C-Br bond over the C-I bond in specific contexts. rsc.orgresearchgate.net

Transition-Metal-Free Selective Coupling: Novel strategies are emerging that bypass transition metals entirely. A recently reported Suzuki-type coupling of benzyl (B1604629) chlorides with arylboronic acids proceeds via a 1,2-metalate shift and is completely selective for the C(sp³)-Cl bond, leaving C(sp²)-I and C(sp²)-Br bonds untouched. acs.org Applying this orthogonal logic to this compound could allow for selective arylation at the benzylic position first, preserving the aryl iodide for subsequent metal-catalyzed functionalization.

Table 2: Principles of Chemoselective Reactions on Polyhalogenated Aromatics

| Reactive Site | Typical Reaction Type | Relative Reactivity (Pd-Catalyzed) | Enabling Conditions / Catalysts |

|---|---|---|---|

| C(sp²)-I | Cross-Coupling (Suzuki, Sonogashira, Heck, etc.) | Highest | Standard Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄). rsc.org |

| C(sp³)-Br | Nucleophilic Substitution (Sₙ2), Organometallic Coupling | Variable; depends on catalyst system | Base-mediated alkylation; specific catalyst systems for C(sp³)-X coupling. nih.govacs.org |

| C(sp²)-F | Nucleophilic Aromatic Substitution (SₙAr) | Lowest | Requires strong nucleophiles and often electron-withdrawing activating groups. nih.gov |

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

To accelerate drug discovery and materials development, modern synthesis is increasingly reliant on automation and miniaturization. whiterose.ac.uk Flow chemistry and high-throughput experimentation (HTE) are at the forefront of this trend.

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and straightforward scalability. acs.orgpharmaron.com While specific flow syntheses of this compound are not yet prominent in the literature, the preparation of related building blocks and its subsequent reactions are ideal candidates for this technology. For instance, hazardous bromination and diazotization reactions can be performed more safely in flow reactors. researchgate.net Furthermore, optimizing complex, multi-step cross-coupling sequences is well-suited to automated flow platforms, which allow for rapid variation of residence time, temperature, and reagent stoichiometry. pharmaron.com

High-Throughput Experimentation (HTE): HTE utilizes miniaturized, parallel reactor formats to rapidly screen hundreds of reaction conditions (e.g., catalysts, ligands, solvents, bases) to identify optimal parameters for a desired transformation. acs.org This is particularly valuable for the polyfunctional this compound, where achieving high chemoselectivity in coupling reactions is paramount. HTE can accelerate the discovery of novel catalyst systems that selectively functionalize one site over the others, a task that would be prohibitively time-consuming using conventional methods. whiterose.ac.ukacs.org

The integration of these technologies will enable the rapid generation of diverse compound libraries from this compound, providing a rich collection of novel scaffolds for biological screening and materials testing.

Advanced Applications in Chemical Biology and Functional Material Design

The unique electronic and structural features of this compound make it an attractive scaffold for creating sophisticated molecular tools and materials.